1-(1H-Indol-4-yl)ethanone, also known as 1-acetylindole, is an organic compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are found in numerous natural products and pharmaceuticals, making them important in various biochemical applications. The molecular formula of 1-(1H-Indol-4-yl)ethanone is C10H9NO, with a molecular weight of approximately 159.19 g/mol. This compound features an ethanone functional group at the 1-position of the indole structure, which contributes to its unique chemical properties and potential biological activities .
1-(1H-Indol-4-yl)ethanone is classified as a ketone due to the presence of the carbonyl group (C=O) within its structure. It is commonly sourced from chemical suppliers and is utilized in research settings for its synthetic versatility and potential therapeutic applications. The compound is recognized for its role as a precursor in synthesizing more complex indole derivatives, which are often explored for their pharmacological properties .
The synthesis of 1-(1H-Indol-4-yl)ethanone can be achieved through several methods, with the Fischer indole synthesis being one of the most prominent. This method involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring structure.
1-(1H-Indol-4-yl)ethanone participates in various chemical reactions:
The mechanism of action for 1-(1H-Indol-4-yl)ethanone primarily revolves around its ability to interact with biological targets through various pathways:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
1-(1H-Indol-4-yl)ethanone has diverse applications across multiple scientific fields:
Fragment-based virtual screening (FBVS) served as the foundational strategy for identifying 1-(1H-indol-1-yl)ethanone derivatives as novel inhibitors of the CBP/EP300 bromodomains. Researchers initiated this process by filtering the SPECS database (~270,000 compounds) using a molecular weight threshold of <300 Da, focusing on fragments suitable for bromodomain binding pockets. Molecular docking was performed against the CBP bromodomain crystal structure (PDB: 4TS8), followed by cluster analysis and visual inspection to prioritize compounds. This workflow yielded 13 fragment hits for experimental validation, among which 1-(1H-indol-1-yl)ethanone (termed compound 6a) emerged as a primary scaffold due to its promising binding affinity (IC₅₀ = 8.2 μM in AlphaScreen assay) [1] [4].
The fragment’s binding mode was characterized by critical interactions:
Table 1: Key Fragment Screening Outcomes
Parameter | Value |
---|---|
Initial database size | ~270,000 compounds |
Fragments after filtering | MW < 300 Da |
Docked compounds | 13 purchased for testing |
Hit compound (6a) | 1-(1H-Indol-1-yl)ethanone |
Initial IC₅₀ (AlphaScreen) | 8.2 μM |
This FBVS approach demonstrated that the acetylindole core provided a viable starting point for inhibiting CBP/EP300, epigenetic targets implicated in castration-resistant prostate cancer (CRPC) via androgen receptor (AR) coactivation [1] [4].
Leveraging X-ray crystallography of the initial hit bound to CBP, researchers systematically optimized 1-(1H-indol-1-yl)ethanone through structure-activity relationship (SAR) studies. A co-crystal structure of compound 22e (a 4-nitro-substituted derivative) with CBP revealed crucial insights:
Systematic modifications followed:
The most potent derivative, 32h (1-(4-cyano-3-(4-(2-(dimethylamino)ethyl)benzyl)-1H-indol-1-yl)ethan-1-one), exhibited an IC₅₀ of 0.037 μM against CBP in the AlphaScreen assay—2-fold more potent than the clinical benchmark SGC-CBP30. Its ester prodrug 29h demonstrated superior cellular activity, suppressing AR-full length (AR-FL), AR-V7 splice variant, and PSA expression in LNCaP prostate cancer cells at low micromolar concentrations [1] [4].
Table 2: Optimized 1-(1H-Indol-1-yl)ethanone Derivatives
Compound | Key Structural Features | CBP IC₅₀ (AlphaScreen) | Cellular Activity |
---|---|---|---|
6a (Hit) | Unsubstituted indole | 8.2 μM | Not reported |
22e | 4-NO₂ indole, p-Cl-phenyl at C3 | 0.92 μM | Moderate growth inhibition |
29h | 4-CN indole, ester at C1, dimethylaminoethyl | 0.21 μM | ↓ AR-FL, AR-V7, PSA; anti-proliferative |
32h | 4-CN indole, ketone at C1, dimethylaminoethyl | 0.037 μM | Requires prodrug (29h) for cellular activity |
Y08197* | Indolizine-3-yl ethanone scaffold | 100.67 nM | ↓ PSA, KLK2; G0/G1 arrest, apoptosis |
Note: Y08197 represents a related optimized scaffold [7].
Further scaffold hopping led to Y08197, an indolizine-3-yl ethanone derivative maintaining the critical acetyl-lysine mimetic function. It inhibited CBP with an IC₅₀ of 100.67 nM and reduced oncogenes (MYC, ERG) and AR targets (PSA, TMPRSS2) in CRPC models [7].
The optimized acetylindole derivatives were benchmarked against established CBP/EP300 inhibitors, revealing distinct pharmacological advantages:
Table 3: Comparison of CBP/EP300 Bromodomain Inhibitor Classes
Parameter | 1-(1H-Indol-1-yl)ethanones (32h) | Isoxazole (SGC-CBP30) | Benzoxazepine (I-CBP112) |
---|---|---|---|
CBP IC₅₀ | 37 nM | 74 nM | 140 nM |
EP300 IC₅₀ | 52 nM | 103 nM | 162 nM |
BET Family Selectivity | >100-fold | ~20-fold | >50-fold |
Cellular Target | AR-FL, AR-V7, PSA, ERG | AR-FL, c-MYC | c-MYC, p53 |
CRPC Cell Growth IC₅₀ | LNCaP: 3.2 μM (29h prodrug) | LNCaP: 5.1 μM | Not reported |
Binding Site Interactions | Asn1168 H-bond, Phe1111 π-stack | Asp1119 H-bond | Tyr1125, Asn1168 H-bonds |
This comparative analysis underscores the acetylindole scaffold’s potential for treating CRPC through selective disruption of CBP-dependent AR signaling, with efficacy surpassing earlier chemotypes in biochemical and functional assays [1] [4] [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9